methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a triazole ring, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Phenoxy Methyl Group: The phenoxy methyl group is coupled to the triazole ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the furoate moiety with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its potential bioactivity.
Mechanism of Action
The mechanism of action of METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
METHYL 5-METHYL-2-FUROATE: A simpler ester derivative with different bioactivity.
DIFLUOROMETHYL TRIAZOLE DERIVATIVES: Compounds with similar triazole and difluoromethyl groups but different substituents.
Uniqueness
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential bioactivity not found in simpler analogs .
Properties
Molecular Formula |
C17H14F2N4O4S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 5-[[2-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-7-6-11(27-13)9-26-12-5-3-2-4-10(12)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+ |
InChI Key |
JCEKUPYCTNAZBU-DNTJNYDQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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